![molecular formula C9H17N3O2S B2408826 Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate CAS No. 294622-57-4](/img/structure/B2408826.png)
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
Descripción general
Descripción
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound with the CAS Number: 294622-57-4 . It has a molecular weight of 231.32 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3O2S/c1-2-14-9 (13)12-5-3-7 (4-6-12)11-8 (10)15/h7H,2-6H2,1H3, (H3,10,11,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación
1. Antituberculosis Activity
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate derivatives have shown promising results as inhibitors of Mycobacterium tuberculosis. A study conducted by Jeankumar et al. (2013) demonstrated that these compounds exhibited significant activity against tuberculosis, making them potential candidates for the development of new antituberculosis drugs.
2. Anti-acetylcholinesterase Activity
Some derivatives of this compound have shown potent anti-acetylcholinesterase activity. According to Sugimoto et al. (1990), these compounds could be effective in the treatment of diseases associated with acetylcholine deficiency, such as Alzheimer's disease.
3. Anticancer Potential
This compound-based compounds have been studied for their potential as anticancer agents. Rehman et al. (2018) synthesized a series of these derivatives and evaluated them, finding some to exhibit strong anticancer activities.
4. Antibacterial Properties
Compounds derived from this compound have shown antibacterial properties. Iqbal et al. (2017) synthesized acetamide derivatives that demonstrated significant inhibitory effects on various bacterial strains.
5. Platelet Aggregation Inhibition
These compounds have been explored for their role in inhibiting platelet aggregation, which is crucial in the treatment of thrombotic disorders. Hayashi et al. (1998) reported on the development of a potent and orally active fibrinogen receptor antagonist based on these derivatives.
Propiedades
IUPAC Name |
ethyl 4-(carbamothioylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-2-14-9(13)12-5-3-7(4-6-12)11-8(10)15/h7H,2-6H2,1H3,(H3,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCZINMJOTUUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.